molecular formula C10H10ClN3O2 B13125022 3-Phenylisoxazole-5-carbohydrazidehydrochloride

3-Phenylisoxazole-5-carbohydrazidehydrochloride

Cat. No.: B13125022
M. Wt: 239.66 g/mol
InChI Key: UMSQZAMKJOQRTG-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carbohydrazidehydrochloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisoxazole-5-carbohydrazidehydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of isoxazole rings . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenylisoxazole-5-carbohydrazidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenylisoxazole-5-carbohydrazidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Phenylisoxazole-5-carbohydrazidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as 5-Phenylisoxazole-3-carboxylic acid hydrazide and 3,5-disubstituted isoxazoles .

Uniqueness

What sets 3-Phenylisoxazole-5-carbohydrazidehydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

3-phenyl-1,2-oxazole-5-carbohydrazide;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7;/h1-6H,11H2,(H,12,14);1H

InChI Key

UMSQZAMKJOQRTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN.Cl

Origin of Product

United States

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